molecular formula C18H7F9N4 B2738832 2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-21-3

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2738832
CAS No.: 338962-21-3
M. Wt: 450.268
InChI Key: AMCUKAZNUCGGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, primarily for its potent and selective kinase inhibitory activity. This compound is characterized by a [1,2,4]triazolo[4,3-a][1,8]naphthyridine core, a privileged structure known to exhibit high affinity for ATP-binding sites of various kinases. Its specific research value lies in its function as a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) kinases, a family of receptors critically involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in a range of cancers, making FGFR inhibitors a major focus in oncology drug discovery. The mechanism of action involves the competitive binding of this small molecule to the ATP-binding pocket of FGFR kinases, thereby preventing phosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt. This targeted inhibition makes it a valuable chemical probe for elucidating the pathological roles of FGFRs in disease models. Researchers utilize this compound in vitro to study signal transduction mechanisms and in cell-based assays to investigate its effects on cancer cell viability, proliferation, and migration. Its structural features, including multiple trifluoromethyl groups, are designed to enhance binding affinity and metabolic stability. This reagent is For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H7F9N4/c19-16(20,21)9-3-1-2-8(6-9)14-30-29-13-5-4-10-11(17(22,23)24)7-12(18(25,26)27)28-15(10)31(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUKAZNUCGGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H7F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research.

  • Molecular Formula : C18H7F9N4
  • CAS Number : 338962-21-3
  • Molar Mass : 450.26 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Inhibits pro-inflammatory cytokines.
  • Antiviral : Potential activity against viral pathogens.

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including the target compound, show significant antimicrobial properties. In vitro studies have demonstrated efficacy against gram-positive and gram-negative bacteria. A study reported that several naphthyridine derivatives exhibited moderate to good antibacterial activity using the agar dilution method .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]Staphylococcus aureus25 µg/mL
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]Escherichia coli50 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various tumor cell lines. Notably, it has shown promising cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MIAPaCa0.41
K-5620.77
PA-11.19

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

3. Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. The compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated BV2 cells.

  • Mechanism : The anti-inflammatory effect is mediated through the inhibition of the TLR4/MyD88 signaling pathway and reduction in reactive oxygen species (ROS) production .

Case Study: Cytotoxicity Evaluation

A series of synthesized naphthyridine derivatives were screened for their cytotoxic effects on eight tumor and two non-tumor cell lines. The study revealed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .

Research Findings: Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of naphthyridine derivatives. Modifications at various positions of the naphthyridine ring significantly affect biological activity. For instance, substituents like trifluoromethyl groups enhance both anticancer and antimicrobial activities due to increased lipophilicity and electronic effects .

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including the target compound, have demonstrated a wide range of biological activities. These include:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial effects against various pathogens. For instance, derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription .
  • Anticancer Properties : Naphthyridine derivatives have been explored for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : The anti-inflammatory properties of naphthyridine derivatives have been documented, making them potential candidates for treating inflammatory diseases .
  • Neurological Applications : Research suggests that these compounds may have applications in treating neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications could significantly enhance antibacterial potency. The minimum inhibitory concentration (MIC) values were as low as 0.5 µg/mL for some derivatives .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of trifluoromethyl substitutions on the naphthyridine ring. Variations in these groups were shown to influence both potency and selectivity towards bacterial targets. This finding emphasizes the potential for optimizing therapeutic outcomes through targeted chemical modifications .

Summary of Applications

Application AreaDescription
AntimicrobialEffective against various bacteria; potential for drug development
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryPotential treatment for inflammatory diseases
Neurological DisordersModulates neurotransmitter systems; applications in Alzheimer's disease

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups at positions 6, 8, and 9 of the triazolo[4,3-a][1,8]naphthyridine scaffold:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
Target Compound 2,4-CF₃; 9-[3-(CF₃)phenyl] ~418* High lipophilicity; enhanced metabolic stability
9-(4-Methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine 9-(4-MeO-phenyl); 6-phenyl 352.39 pKa = 2.26; density = 1.28 g/cm³
9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)-triazolo[4,3-a][1,8]naphthyridine 9-(2,5-F₂-phenyl); 2,4-CF₃ 418.25 Increased halogenated π-π interactions
2,4-Bis(CF₃)-imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid Imidazo core; 8-carboxylic acid 349.19 Improved solubility; potential for salt formation

*Estimated based on analogs.

  • Electron-Withdrawing Effects : The target compound’s 3-(CF₃)phenyl group at position 9 enhances electron-withdrawing properties compared to methoxy (electron-donating) or difluorophenyl groups, influencing reactivity and binding interactions .
  • Core Heterocycle : Replacing the triazolo ring with imidazo (as in ) reduces aromaticity and alters hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is estimated at ~4.5 (higher than the 4-methoxyphenyl analog’s LogP = 3.1) due to three CF₃ groups .
  • Solubility : Imidazo-based analogs with carboxylic acid groups () exhibit aqueous solubility >10 mg/mL, whereas CF₃-rich compounds require DMSO for dissolution .
  • Thermal Stability: CF₃-substituted compounds decompose at >250°C, compared to ~200°C for non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.